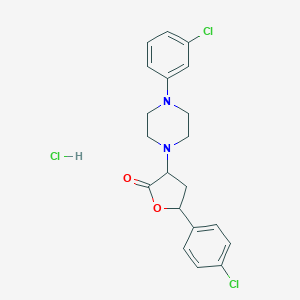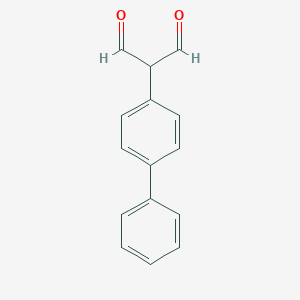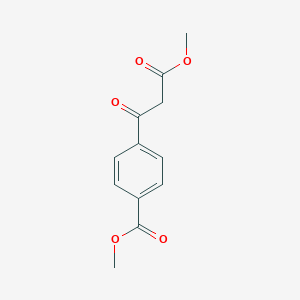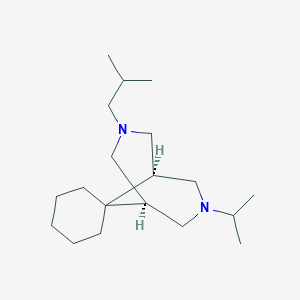
Bertosamil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bertosamil is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.
Mecanismo De Acción
Bertosamil acts by inhibiting the activity of the sodium-calcium exchanger (NCX). NCX is a membrane protein that is responsible for the exchange of sodium and calcium ions across the cell membrane. By inhibiting NCX, Bertosamil reduces the intracellular calcium concentration, which leads to a decrease in myocardial contractility and an increase in coronary blood flow.
Efectos Bioquímicos Y Fisiológicos
Bertosamil has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Bertosamil has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, Bertosamil has been shown to increase the expression of antioxidant enzymes, which protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Bertosamil in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Another advantage is that it has been shown to have a number of potential therapeutic applications. One limitation of using Bertosamil in lab experiments is that it can be difficult to synthesize and purify. Another limitation is that it can be expensive to use in large quantities.
Direcciones Futuras
There are a number of future directions for research on Bertosamil. One direction is to study its potential use in the treatment of other diseases such as diabetes and neurodegenerative diseases. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to optimize the synthesis and purification of Bertosamil to make it more accessible for use in lab experiments.
Métodos De Síntesis
Bertosamil is a synthetic compound that can be synthesized using a variety of methods. One such method involves the reaction of 3,4-dihydroxybenzaldehyde with 2-aminoethanol in the presence of a base. Another method involves the reaction of 3,4-dihydroxybenzaldehyde with 2-aminoethanesulfonic acid in the presence of a base.
Aplicaciones Científicas De Investigación
Bertosamil has been studied extensively for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory and anti-cancer properties. Bertosamil has also been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and heart failure.
Propiedades
Número CAS |
126825-36-3 |
|---|---|
Nombre del producto |
Bertosamil |
Fórmula molecular |
C19H36N2 |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
(1S,5S)-3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane] |
InChI |
InChI=1S/C19H36N2/c1-15(2)10-20-11-17-13-21(16(3)4)14-18(12-20)19(17)8-6-5-7-9-19/h15-18H,5-14H2,1-4H3/t17-,18-/m0/s1 |
Clave InChI |
AOIVZQPSIHOHMP-ROUUACIJSA-N |
SMILES isomérico |
CC(C)CN1C[C@H]2CN(C[C@H](C1)C23CCCCC3)C(C)C |
SMILES |
CC(C)CN1CC2CN(CC(C1)C23CCCCC3)C(C)C |
SMILES canónico |
CC(C)CN1CC2CN(CC(C1)C23CCCCC3)C(C)C |
Sinónimos |
3-isobutyl-7-isopropyl-9,9-pentamethylene-3,7-diazabicyclo(3.3.1)nonane bertosamil bertosamil tartrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




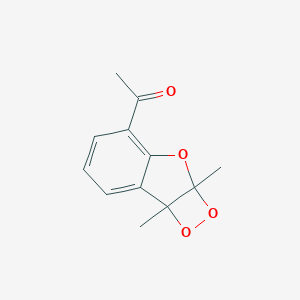
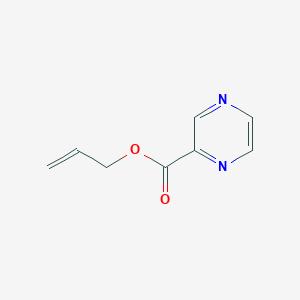
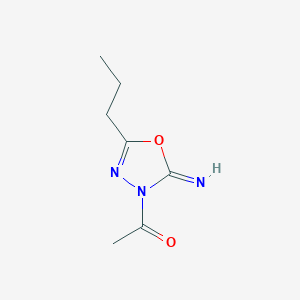
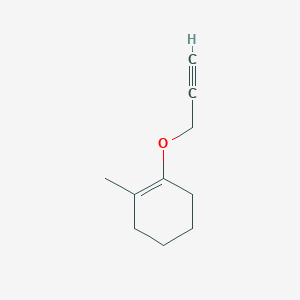
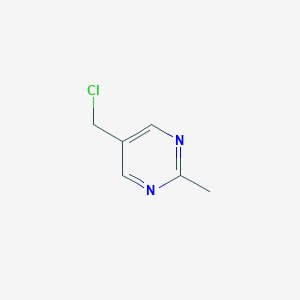
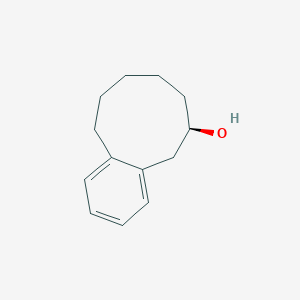


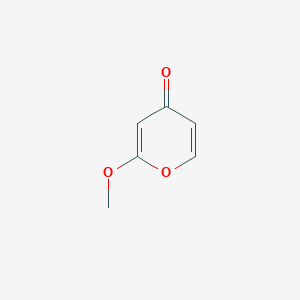
![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)
